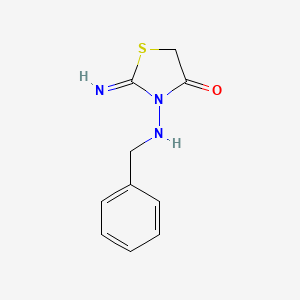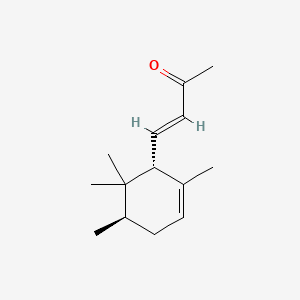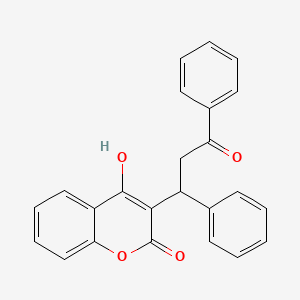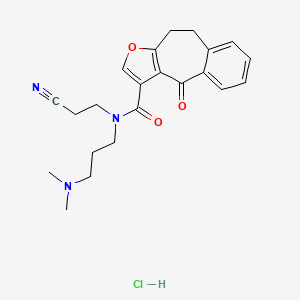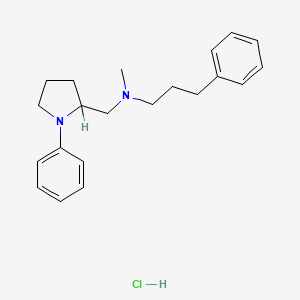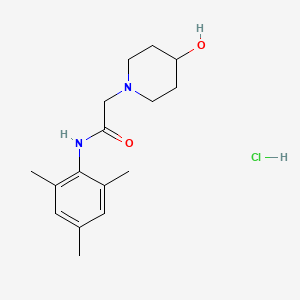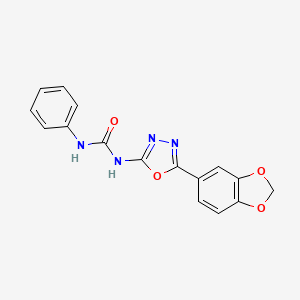
4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, cyclopropylamine, and imidazole. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an active pharmaceutical ingredient (API) in the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and other materials. Its unique chemical properties make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-ethyl-
- 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-propyl-
- 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-butyl-
Uniqueness
The uniqueness of 4-Pyrimidinamine, N-cyclopropyl-2-(1H-imidazol-1-yl)-N-methyl-, monohydrochloride lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties may include enhanced stability, specific binding affinities, and unique reactivity patterns, making it valuable for certain applications.
Eigenschaften
CAS-Nummer |
138801-40-8 |
|---|---|
Molekularformel |
C11H14ClN5 |
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
N-cyclopropyl-2-imidazol-1-yl-N-methylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H13N5.ClH/c1-15(9-2-3-9)10-4-5-13-11(14-10)16-7-6-12-8-16;/h4-9H,2-3H2,1H3;1H |
InChI-Schlüssel |
VCQHGROUBAFGBR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CC1)C2=NC(=NC=C2)N3C=CN=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


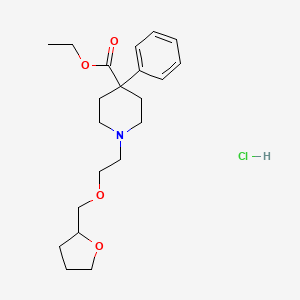
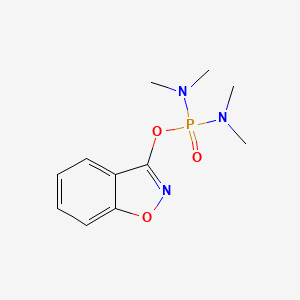
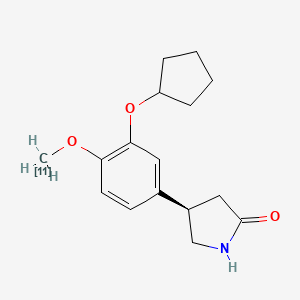
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
